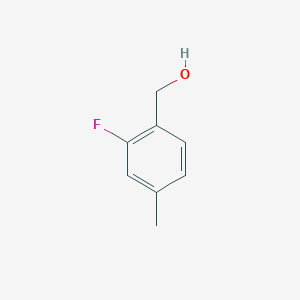

2-Fluoro-4-methylbenzyl alcohol

Descripción general

Descripción

2-Fluoro-4-methylbenzyl alcohol is a fluorinated benzyl alcohol derivative that has been studied for various applications, including its use as a protecting group in organic synthesis, its metabolic fate in biological systems, and its potential in drug development due to its structural properties and reactivity . The presence of the fluorine atom on the benzyl ring can significantly alter the chemical and physical properties of the molecule, influencing its reactivity and interactions with biological systems.

Synthesis Analysis

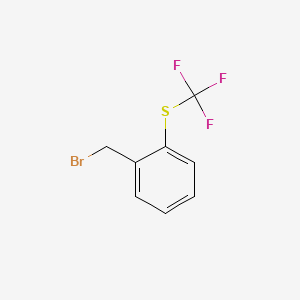

The synthesis of fluorobenzyl alcohol derivatives, including 2-fluoro-4-methylbenzyl alcohol, can be achieved through various methods. One approach involves the use of benzyl bromide to introduce a protecting group, which can be cleaved under specific conditions . Another method includes the Friedel–Crafts benzylation, which has been applied to synthesize key intermediates for drug development . Additionally, fluorination of benzylic alcohols to produce fluorobenzyl derivatives has been performed using specialized reagents . These synthetic routes highlight the versatility and adaptability of fluorobenzyl alcohols in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-methylbenzyl alcohol and its derivatives has been explored using various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction studies. NMR studies have calibrated ab initio and semiempirical molecular orbital calculations to predict the conformational energies of these molecules . X-ray diffraction studies have provided detailed insights into the crystal structure of related compounds, revealing information about bond lengths, angles, and conformational isomerism .

Chemical Reactions Analysis

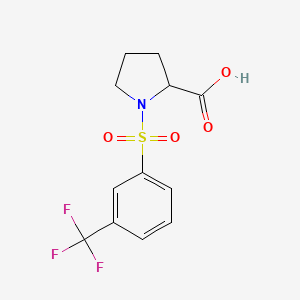

The reactivity of 2-fluoro-4-methylbenzyl alcohol in chemical reactions has been investigated, particularly in the context of its potential as an intermediate in pharmaceutical synthesis. For instance, the compound has been used in Knoevenagel condensation reactions to produce compounds with antimicrobial activities . Schiff base reactions have also been employed to synthesize compounds with bacteriostatic properties . The introduction of fluorine into the benzyl moiety has been shown to optimize insecticidal activity in certain esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-methylbenzyl alcohol are influenced by the presence of the fluorine atom, which can affect the molecule's stability, reactivity, and interaction with biological systems. The metabolic fate of fluorobenzyl alcohols in rats has been studied, revealing that the major metabolites are glycine conjugates of the corresponding benzoic acids, with N-acetylcysteinyl conjugates detected as minor metabolites . The introduction of fluorine has been found to enhance the stability of the molecule under oxidizing conditions, making it compatible with certain deprotection strategies in synthetic chemistry .

Aplicaciones Científicas De Investigación

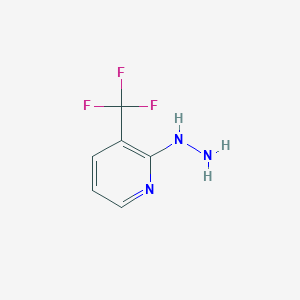

Novel Synthesis Routes

A novel pathway leading to the synthesis of 4-fluoropyridines, utilizing 2-fluoroallylic alcohols, demonstrates the versatility of fluoroallylic compounds in organic synthesis. This process involves esterification, Steglich-type Ireland-Claisen rearrangement, and a cascade reaction initiated by an aza-Cope rearrangement, showcasing 2-fluoro-4-methylbenzyl alcohol's potential in the synthesis of complex aromatic compounds (Wittmann et al., 2006).

Protective Groups in Radiofluorination

The use of methyl substituted benzyl groups, including 4-methylbenzyl groups, as protective groups for hydroxyl functionalities in nucleophilic aromatic radiofluorination underscores their utility in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. This research illustrates the efficiency of these groups in yielding high radiochemical purity and their suitability for automated synthesis modules (Malik et al., 2011).

Photocatalytic Oxidation

The photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methylbenzyl alcohol, on titanium dioxide under visible light irradiation, has been explored for the selective conversion into corresponding aldehydes. This reaction's high conversion and selectivity highlight the potential of 2-fluoro-4-methylbenzyl alcohol derivatives in green chemistry applications, particularly in harnessing solar energy for chemical transformations (Higashimoto et al., 2009).

Green Chemistry Approaches

The ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, through biotransformation using Baker’s Yeast, mark an important step towards sustainable chemical processes. This approach, applicable to 2-fluoro-4-methylbenzyl alcohol and its derivatives, showcases the potential for utilizing biological systems in the synthesis of complex organic compounds (Saharan & Joshi, 2016).

Advanced Material Synthesis

Research on sesquialkoxides involving methylbenzyl alcohol derivatives highlights their application as precursors in the synthesis of crystalline oxide films. These findings point to the significant role that derivatives of 2-fluoro-4-methylbenzyl alcohol could play in the development of materials with advanced optical, electronic, or catalytic properties (Basharat et al., 2007).

Safety and Hazards

The safety information for “2-Fluoro-4-methylbenzyl alcohol” indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

(2-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXNIIRIRHQSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380959 | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylbenzyl alcohol | |

CAS RN |

252004-38-9 | |

| Record name | 2-Fluoro-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)